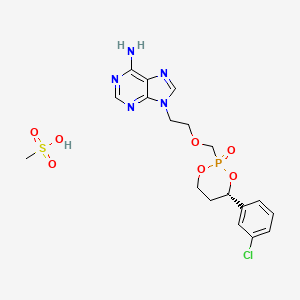

(2R,4S)-2-((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)-4-(3-chlorophenyl)-1,3,2-dioxaphosphinane 2-oxide methanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

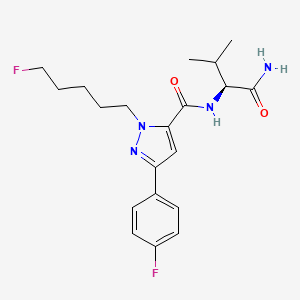

Pradefovir mesylate is an orally administered small molecule compound that belongs to a novel series of phosphate and phosphonate prodrugs of adefovir. It is primarily used as a liver-targeted prodrug for the treatment of chronic hepatitis B virus infections. The compound is designed to improve the therapeutic index of adefovir by enhancing its liver-targeting properties while reducing nephrotoxicity .

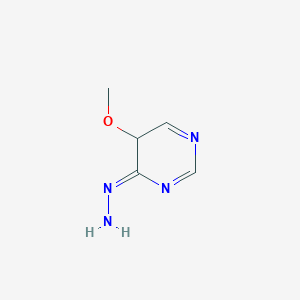

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of pradefovir mesylate involves the formation of a cyclic phosphonate diester linkage. The compound is synthesized through a series of chemical reactions, including the coupling of adefovir with a cyclic phosphonate moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of pradefovir mesylate follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time to achieve efficient production .

Análisis De Reacciones Químicas

Types of Reactions: Pradefovir mesylate undergoes several types of chemical reactions, including:

Hydrolysis: The cyclic phosphonate diester linkage can be hydrolyzed to release the active drug, adefovir.

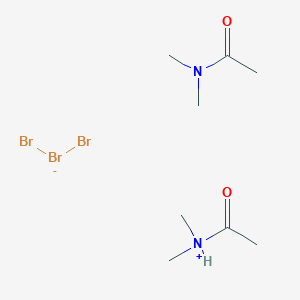

Common Reagents and Conditions:

Oxidation: Cytochrome P-450 (CYP) 3A4 enzyme.

Hydrolysis: Aqueous conditions with appropriate pH to facilitate the hydrolysis reaction.

Major Products Formed:

Aplicaciones Científicas De Investigación

Pradefovir mesylate has several scientific research applications, including:

Chemistry: Used as a model compound to study liver-targeted prodrugs and their activation mechanisms.

Medicine: Primarily used in the treatment of chronic hepatitis B virus infections.

Industry: Utilized in the pharmaceutical industry for the development of liver-targeted antiviral therapies.

Mecanismo De Acción

Pradefovir mesylate is activated through oxidation mediated by cytochrome P-450 (CYP) 3A4, which is predominantly expressed in the liver. This activation converts pradefovir mesylate into its active form, adefovir, which inhibits hepatitis B virus DNA polymerase. The selective activation in the liver allows for higher concentrations of the active drug in the liver while minimizing exposure to other tissues, thereby reducing nephrotoxicity .

Comparación Con Compuestos Similares

Adefovir Dipivoxil: Another prodrug of adefovir, but with a broader activation profile, leading to higher nephrotoxicity.

Tenofovir Disoproxil Fumarate: A nucleotide analogue used in the treatment of hepatitis B and HIV infections.

Uniqueness of Pradefovir Mesylate: Pradefovir mesylate is unique due to its liver-targeting properties, which allow for selective activation in the liver, thereby reducing nephrotoxicity. This makes it a safer alternative to other adefovir prodrugs and nucleotide analogues .

Propiedades

Fórmula molecular |

C18H23ClN5O7PS |

|---|---|

Peso molecular |

519.9 g/mol |

Nombre IUPAC |

9-[2-[[(4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine;methanesulfonic acid |

InChI |

InChI=1S/C17H19ClN5O4P.CH4O3S/c18-13-3-1-2-12(8-13)14-4-6-26-28(24,27-14)11-25-7-5-23-10-22-15-16(19)20-9-21-17(15)23;1-5(2,3)4/h1-3,8-10,14H,4-7,11H2,(H2,19,20,21);1H3,(H,2,3,4)/t14-,28?;/m0./s1 |

Clave InChI |

JXQUAHHUSMJUFV-HGHPEJJUSA-N |

SMILES isomérico |

CS(=O)(=O)O.C1COP(=O)(O[C@@H]1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N |

SMILES canónico |

CS(=O)(=O)O.C1COP(=O)(OC1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one;hydrate](/img/structure/B12357361.png)

![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-4-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12357375.png)

![Pyrido[3,2-c][1,5]benzodiazepin-5-one](/img/structure/B12357389.png)

![5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one](/img/structure/B12357392.png)

![3-[(E)-2-(4-Methoxyphenyl)vinyl]-5-methylisoxazol-4-amine](/img/structure/B12357411.png)

![1-ethyl-4-[(E)-2-nitroethenyl]benzene](/img/structure/B12357413.png)